Sulfobetaine-12

Description

Properties

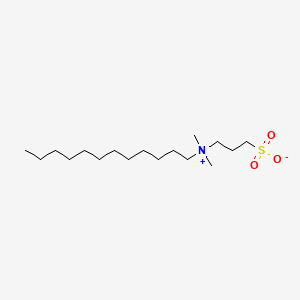

IUPAC Name |

3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWSFJTYBVKZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049222 | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white to white hygroscopic crystalline powder; [TCI America MSDS] | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14933-08-5, 68201-55-8 | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethyl(3-sulphonatopropyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, coco alkyldimethyl(3-sulfopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL SULTAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6P3KW3E8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Sulfobetaine-12 (SB-12)

Introduction

This compound (SB-12), also known by its systematic name N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a high-purity zwitterionic surfactant widely utilized in biochemical and pharmaceutical research.[1][2][3] Its unique molecular structure, featuring a hydrophobic 12-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion, confers a net neutral charge over a broad pH range (pH 2-12).[3][4][5] This property makes SB-12 an exceptionally mild yet effective detergent for solubilizing and stabilizing membrane proteins in their native state, preparing virosomes, and as a desorbing agent in affinity chromatography.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and logical workflows for its characterization.

Core Physicochemical Properties

The defining characteristics of this compound are summarized below. These values are critical for its application in solubilization, purification, and formulation protocols.

General and Chemical Properties

| Property | Value | Source(s) |

| Synonyms | SB-12, Zwittergent® 3-12, SB3-12, Lauryl Sultaine | [2][3][6] |

| CAS Number | 14933-08-5 | [2][7][8] |

| Molecular Formula | C₁₇H₃₇NO₃S | [1][3][7] |

| Molecular Weight | 335.5 - 335.6 g/mol | [1][3][6][7] |

| Appearance | White solid / powder | [1] |

| Purity | ≥98% | [1][5][9] |

| Krafft Point | < 0 °C | [3] |

Micellar and Solution Properties

| Property | Value | Conditions / Method | Source(s) |

| Critical Micelle Concentration (CMC) | 2 - 4 mM | 20-25°C | [1][2][9][10] |

| 3.2 mM | Tensiometry | [11] | |

| 2.6 mM | Isothermal Titration Calorimetry (ITC) | [11] | |

| 5.0 mM | Dynamic Light Scattering (DLS) | [11] | |

| ~2.8 mM | 20 mM Tris-HCl, pH 8.0, 0.1 M NaCl | [5] | |

| Aggregation Number (Nagg) | 55 | - | [1][3][10] |

| 55 - 87 | In H₂O | [5] | |

| Average Micellar Weight | 18,500 g/mol | - | [1][10] |

| Solubility (Water) | Water soluble; 30% w/v at 20°C | - | [1][5][12] |

| Solubility (DMSO) | 40-50 mg/mL | Sonication may be required | [7][8] |

| pH (1% aqueous solution) | 5 - 8 | - | [5] |

| Conductance (10% aqueous solution) | < 70 µS | - | [5] |

Logical and Experimental Frameworks

Visualizing the relationship between molecular structure and function, as well as the workflow for characterization, is essential for effective experimental design.

Figure 1. Relationship between the amphiphilic structure of this compound and its property of self-assembly into micelles in aqueous solution.

Figure 2. A logical experimental workflow for the comprehensive physicochemical characterization of a surfactant like this compound.

Experimental Protocols

The determination of key physicochemical parameters requires precise and validated methodologies. The following sections detail the protocols for the most common techniques.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that as surfactant concentration increases, surfactant monomers adsorb at the air-water interface, reducing the surface tension.[13] Once micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension plateaus.[14] The CMC is identified as the concentration at the inflection point of the surface tension vs. log concentration curve.[10]

Methodology:

-

Solution Preparation: Prepare a stock solution of SB-12 (e.g., 20 mM) in deionized water or a relevant buffer. Create a series of dilutions from the stock solution, covering a concentration range well below and above the expected CMC (e.g., 0.1 mM to 15 mM).[10]

-

Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.[15][16] Ensure the platinum plate or ring is meticulously cleaned (e.g., by flaming or washing with appropriate solvents) before each measurement to prevent contamination.

-

Measurement: Calibrate the instrument with deionized water. For each concentration, measure the surface tension, allowing the reading to stabilize. Perform multiple readings for each concentration to ensure accuracy.[10] Maintain a constant temperature throughout the experiment.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[13] The resulting graph will typically show two linear regions. The CMC is determined from the intersection point of the regression lines fitted to these two regions.[10]

Determination of CMC and Aggregation Number by Fluorescence Spectroscopy

This highly sensitive technique often uses a hydrophobic fluorescent probe, such as pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment.[2][4]

A. CMC Determination:

-

Principle: In aqueous solution (a polar environment), pyrene exhibits specific emission peaks. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[17] This change in environment alters the ratio of certain vibronic fine structure peaks in its emission spectrum (commonly the ratio of the first peak, I₁, to the third peak, I₃).[4] A sharp change in the I₁/I₃ ratio with increasing surfactant concentration signals the onset of micellization.

-

Methodology:

-

Prepare a series of SB-12 solutions of varying concentrations, as described for tensiometry.

-

Add a small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) to each vial. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation. Evaporate the solvent completely.[4]

-

Add the corresponding SB-12 solutions to the vials and allow them to equilibrate (e.g., overnight in the dark).

-

Using a spectrofluorometer, excite the pyrene (e.g., at ~335 nm) and record the emission spectra (e.g., from 350 nm to 450 nm).

-

Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Plot the intensity ratio (I₁/I₃) against the SB-12 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[8]

-

B. Aggregation Number (Nagg) Determination by Fluorescence Quenching:

-

Principle: This method involves a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles and quenches the probe's fluorescence upon encounter.[18] By analyzing the quenching efficiency as a function of quencher concentration, and assuming a Poisson distribution of quenchers among the micelles, the number of surfactant molecules per micelle (Nagg) can be calculated.[9][19]

-

Methodology:

-

Prepare a set of SB-12 solutions at a concentration significantly above the CMC.

-

To each solution, add a constant concentration of a fluorescent probe (e.g., Ru(bpy)₃²⁺) and varying concentrations of a hydrophobic quencher (e.g., 9-methylanthracene).[18]

-

Measure the steady-state fluorescence intensity (I) at each quencher concentration ([Q]) and the intensity in the absence of the quencher (I₀).

-

The data is analyzed using the equation: ln(I₀/I) = Nagg[Q] / ([S] - CMC), where [S] is the total surfactant concentration.[18]

-

A plot of ln(I₀/I) versus [Q] should yield a straight line, from whose slope the aggregation number (Nagg) can be calculated. Time-resolved fluorescence quenching (TRFQ) is a more advanced and often more accurate variant of this technique.[5][19]

-

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.[1][12]

Methodology:

-

Principle: A concentrated solution of SB-12 is titrated into a sample cell containing only the buffer or water. At low concentrations (below the CMC), the injection of surfactant results in a heat change due to dilution. As the concentration in the cell approaches and exceeds the CMC, the injected surfactant causes the dissociation of existing micelles, resulting in a distinct endothermic or exothermic heat change (the enthalpy of demicellization).[12]

-

Experiment Setup:

-

Fill the ITC sample cell (e.g., ~200-1400 µL) with deionized water or buffer.

-

Load the injection syringe (e.g., ~40-250 µL) with a concentrated solution of SB-12 (e.g., 50-100 mM, well above the CMC).

-

Set the experimental temperature and allow the system to thermally equilibrate.

-

-

Titration: Perform a series of small, sequential injections (e.g., 20-30 injections of 1-5 µL each) of the SB-12 solution into the sample cell while stirring. The instrument records the heat released or absorbed after each injection.

-

Data Analysis: The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell. This binding isotherm will show a sharp transition at the CMC. Fitting the data to a micellization model allows for the simultaneous determination of the CMC and the enthalpy of micellization (ΔHmic).[12][20] The aggregation number can also be estimated from the shape and steepness of the transition region.[9]

Micelle Size Determination by Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in solution. This information is used to determine the hydrodynamic radius (Rh) of the micelles.[7][21]

Methodology:

-

Principle: Smaller particles diffuse more rapidly than larger ones. DLS measures the diffusion coefficient (D) of the micelles, which is then related to their hydrodynamic radius (Rh) via the Stokes-Einstein equation.[7]

-

Sample Preparation: Prepare a solution of SB-12 at a concentration above its CMC in a filtered (e.g., 0.22 µm filter) buffer or water to remove dust and other particulates that could interfere with the measurement.

-

Measurement: Place the sample in a cuvette inside the DLS instrument. A laser illuminates the sample, and a detector measures the scattered light at a specific angle (e.g., 173°).[21] The instrument's correlator analyzes the intensity fluctuations to generate a correlation function.

-

Data Analysis: The correlation function is analyzed to yield the diffusion coefficient and, subsequently, the size distribution of the particles. The result is typically reported as the mean hydrodynamic radius or diameter of the micelles. It is important to note that this technique measures the apparent size, which includes the hydration shell, and can be influenced by inter-micellar interactions.[7][22] The aggregation number can be estimated from the hydrodynamic volume, but this requires assumptions about the shape and packing density of the micelle.[23] For a more direct measurement of Nagg, static light scattering (SLS) is preferred.[23]

References

- 1. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Aggregation number - Wikipedia [en.wikipedia.org]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. commons.erau.edu [commons.erau.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. muser-my.com [muser-my.com]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Sulfobetaine-12 in Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Sulfobetaine-12 (SB-12) in protein solubilization. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with protein extraction, purification, and characterization. This guide delves into the physicochemical properties of SB-12, its molecular interactions with proteins, and its practical applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action of this compound

This compound, also known as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemical and biotechnological applications for the solubilization of proteins, particularly those embedded in lipid membranes or aggregated in inclusion bodies.[1][2] Its efficacy stems from its unique amphipathic nature, possessing a hydrophobic 12-carbon alkyl chain and a hydrophilic headgroup containing both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[3] This zwitterionic characteristic ensures that SB-12 carries no net charge over a wide pH range, which is advantageous in techniques like isoelectric focusing.

The primary mechanism of action of SB-12 in protein solubilization involves the disruption of hydrophobic interactions that maintain the protein's aggregated or membrane-bound state. The hydrophobic tail of the SB-12 molecule partitions into the hydrophobic regions of the protein or the lipid bilayer, while the polar headgroup interacts with the aqueous solvent. This process effectively shields the hydrophobic surfaces of the protein from the aqueous environment, preventing aggregation and rendering the protein soluble.

Above its critical micelle concentration (CMC), SB-12 monomers self-assemble into micelles. These micelles can encapsulate integral membrane proteins, mimicking the native lipid bilayer environment and thereby maintaining the protein's native conformation and, in many cases, its biological activity. The ability of sulfobetaines to increase the yield of protein extraction by up to 100% for microsomal membrane proteins has been demonstrated.[4]

Compared to ionic detergents, which can be denaturing, the zwitterionic nature of SB-12 makes it a milder solubilizing agent, often preserving the structural integrity and function of the target protein.[4]

Quantitative Data Presentation

The selection of an appropriate detergent is critical for successful protein solubilization. The following table summarizes key quantitative parameters for this compound and compares them with other commonly used detergents. This data provides a basis for empirical optimization of solubilization protocols.

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) | Key Characteristics |

| This compound (SB-12) | Zwitterionic | 335.55 | 2 - 4 | 55 | 18.5 | Mild, zwitterionic over a wide pH range.[3] |

| CHAPS | Zwitterionic | 614.88 | 6 - 10 | ~10 | 6.15 | Non-denaturing, useful for maintaining protein-protein interactions.[5] |

| Triton X-100 | Non-ionic | ~625 (average) | 0.24 | 100 - 155 | 62 - 90 | Mild, but its aromatic ring interferes with UV-based protein quantification.[6][7] |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 | 98 | 50 | Gentle and effective for stabilizing sensitive membrane proteins.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for protein solubilization. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Solubilization of Membrane Proteins from Cultured Cells

This protocol outlines a general procedure for the extraction and solubilization of membrane proteins from cultured mammalian cells using SB-12.

Materials:

-

Cell pellet from cultured mammalian cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1X Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing 1% (w/v) this compound

-

Microcentrifuge

-

Homogenizer or sonicator

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells by sonication on ice or using a homogenizer until lysis is complete.

-

Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cellular membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in an appropriate volume of ice-cold Solubilization Buffer. The final protein concentration should be in the range of 1-5 mg/mL.

-

Incubation: Incubate the suspension on a rotator or with gentle agitation for 1-2 hours at 4°C to allow for complete solubilization of membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized material.

-

Collection of Solubilized Proteins: Carefully collect the supernatant containing the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity chromatography or immunoprecipitation.

Solubilization of Recombinant Proteins from Inclusion Bodies in E. coli

This protocol provides a method for the solubilization of aggregated recombinant proteins from bacterial inclusion bodies using SB-12 as part of a mild solubilization strategy.

Materials:

-

E. coli cell pellet containing inclusion bodies

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL Lysozyme, 1X Protease Inhibitor Cocktail

-

Wash Buffer A: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100

-

Wash Buffer B: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 M Urea, 0.5% (w/v) this compound, 5 mM DTT

-

Centrifuge

-

Sonicator

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.

-

Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

-

Washing Step 1: Resuspend the inclusion body pellet in Wash Buffer A and incubate with gentle agitation for 15 minutes at room temperature. Centrifuge at 15,000 x g for 30 minutes at 4°C. This step helps to remove contaminating membrane proteins and lipids.

-

Washing Step 2: Repeat the wash step with Wash Buffer B to remove residual Triton X-100.

-

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume should be adjusted to achieve a protein concentration of 2-10 mg/mL.

-

Incubation: Incubate the suspension with gentle agitation for 2-4 hours at room temperature, or overnight at 4°C, to allow for complete solubilization.

-

Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

-

Collection of Solubilized Protein: The supernatant containing the solubilized and denatured protein is now ready for subsequent refolding procedures.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of this compound.

References

- 1. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 3. This compound (SB-12) | CAS 14933-08-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 4. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Critical Micelle Concentration of Sulfobetaine-12: A Technical Guide to Understanding pH Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of Sulfobetaine-12 (SB-12), with a particular focus on its behavior under varying pH conditions. This compound, a zwitterionic surfactant, is widely utilized in biochemical applications, including the solubilization of membrane proteins, due to its mild, non-denaturing properties. Understanding its aggregation behavior is crucial for optimizing formulations in drug delivery, bioprocessing, and diagnostics.

Understanding this compound and its Aggregation Behavior

This compound (also known as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is an amphiphilic molecule characterized by a 12-carbon hydrophobic alkyl tail and a hydrophilic headgroup. The headgroup is permanently zwitterionic, containing a quaternary ammonium cation and a sulfonate anion. This structure imparts unique properties, particularly its relative insensitivity to pH changes over a wide range.

The critical micelle concentration is a fundamental parameter, defined as the concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles.[1] Below the CMC, SB-12 exists primarily as monomers. Above the CMC, additional surfactant molecules form micelles, leading to a plateau in properties like surface tension.[1]

Quantitative Data on the CMC of this compound

Direct experimental data detailing the CMC of this compound across a wide range of pH values is not extensively documented in publicly available literature. The surfactant's CMC is most commonly reported in unbuffered aqueous solutions, which are near neutral pH.

The primary reason for this is the chemical nature of the SB-12 headgroup. Both the quaternary ammonium group and the sulfonate group are strong electrolytes, meaning they do not protonate or deprotonate within the typical aqueous pH range (pH 2-12). Consequently, the net charge of the headgroup remains zero, and large, direct pH-dependent shifts in the CMC are not expected.

However, pH can have an indirect effect on the CMC. Adjusting the pH of a solution, particularly with strong acids or bases, introduces additional ions (e.g., Na+, Cl-), thereby increasing the ionic strength of the medium. An increase in ionic strength can shield the electrostatic repulsions between the ionic parts of the zwitterionic headgroups, which can favor micellization and thus slightly lower the CMC.[2]

The table below summarizes the reported CMC values for SB-12 under standard conditions and outlines the theoretically expected behavior at different pH levels.

| pH Condition | Expected pH Effect on Headgroup | Dominant Influencing Factor | Expected Change in CMC | Reported/Typical CMC Value (mM) |

| Acidic (e.g., pH 2-5) | No protonation of the sulfonate group; quaternary amine is permanently cationic. | Increased ionic strength from pH adjustment. | A slight decrease is possible due to salt effects. | 2 - 4[3] |

| Neutral (e.g., pH ~7) | Zwitterionic headgroup is stable and neutral. | Baseline hydrophobic and electrostatic interactions. | N/A (Reference) | 2 - 4[3] |

| Basic (e.g., pH 9-12) | No deprotonation of the quaternary amine; sulfonate is permanently anionic. | Increased ionic strength from pH adjustment. | A slight decrease is possible due to salt effects. | 2 - 4[3] |

Visualizing Key Processes

To better understand the experimental and theoretical aspects of SB-12 micellization, the following diagrams illustrate the workflow for CMC determination and the factors influencing this process.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Factors influencing the micellization and CMC of this compound.

Experimental Protocols for CMC Determination

For researchers aiming to quantify the CMC of SB-12 under specific pH conditions, the following protocols for surface tensiometry and fluorescence spectroscopy are recommended.

Surface Tensiometry Method

This is a primary and direct method for determining the CMC of surfactants. It relies on the principle that as surfactant concentration increases, surface tension decreases until the surface becomes saturated with monomers, at which point micelles begin to form and the surface tension remains relatively constant.[1]

Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution of SB-12 (e.g., 100 mM) in the desired aqueous buffer (e.g., phosphate buffer, citrate buffer) adjusted to the target pH.

-

Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 0.1 mM to 20 mM).

-

-

Instrumentation and Measurement:

-

Use a surface tensiometer, calibrated according to the manufacturer's instructions, typically with deionized water. The Wilhelmy plate or Du Noüy ring methods are common.

-

For each dilution, measure the surface tension at a constant, controlled temperature (e.g., 25°C).

-

Ensure the platinum plate or ring is thoroughly cleaned (e.g., by flaming) between measurements to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the SB-12 concentration (log C).

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.

-

Fluorescence Spectroscopy Method (Pyrene Probe)

This sensitive method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. When micelles form, pyrene partitions from the polar aqueous environment into the nonpolar, hydrophobic core of the micelles, causing a distinct change in its fluorescence spectrum.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻² M.

-

For each SB-12 dilution (prepared as in the tensiometry method), add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of organic solvent is minimal (<1%) to not affect micellization.

-

Allow the solutions to equilibrate for several hours in the dark to ensure complete pyrene partitioning.

-

-

Instrumentation and Measurement:

-

Use a fluorescence spectrophotometer. Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectrum for each sample, typically from 350 nm to 450 nm.

-

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum, located at approximately 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each SB-12 concentration. This ratio is sensitive to the polarity of the pyrene microenvironment; it is high in polar environments and low in nonpolar environments.

-

Plot the I₁/I₃ ratio against the logarithm of the SB-12 concentration.

-

The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve.

-

Conclusion

While the critical micelle concentration of this compound is not strongly dependent on the solution pH due to its permanently zwitterionic headgroup, indirect effects related to the ionic strength of buffers and pH-adjusting agents can cause minor variations. For applications requiring precise control over surfactant aggregation, it is recommended that the CMC be determined experimentally under the specific buffered conditions of use. The surface tensiometry and fluorescence spectroscopy methods detailed in this guide provide robust and reliable means for researchers to characterize the behavior of SB-12 in their specific formulations.

References

Sulfobetaine-12: A Technical Guide to its Classification as a Mild Detergent for Research Applications

For Immediate Distribution

[Shanghai, China] – December 8, 2025 – In the intricate landscape of protein research and drug development, the choice of detergent is a critical determinant of experimental success. This technical guide provides an in-depth analysis of Sulfobetaine-12 (SB-12), a zwitterionic detergent, and definitively classifies it as a mild surfactant, particularly well-suited for the delicate task of membrane protein manipulation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of SB-12's properties and applications.

Executive Summary

This compound, also known as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemical and pharmaceutical research. Its defining characteristic is its ability to solubilize membrane proteins while preserving their native structure and function, a property that categorizes it as a mild detergent. This is in stark contrast to harsh detergents, such as sodium dodecyl sulfate (SDS), which typically lead to protein denaturation. The mild nature of SB-12 is attributed to its zwitterionic head group, which carries both a positive and a negative charge, resulting in a net neutral charge over a broad pH range. This minimizes harsh electrostatic interactions that can disrupt protein conformation. This guide will delve into the quantitative data supporting this classification, provide detailed experimental protocols for assessing detergent mildness, and illustrate relevant biological pathways and experimental workflows.

Quantitative Physicochemical Properties of this compound

The mildness of a detergent is intrinsically linked to its physicochemical properties. The following table summarizes key quantitative data for SB-12, providing a basis for comparison with other detergents.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₃₇NO₃S | [1](2) |

| Molecular Weight | 335.55 g/mol | [1](2) |

| Critical Micelle Concentration (CMC) | 2-4 mM | [3][4][5][6] |

| Aggregation Number | 55 | [1][4][6] |

| Average Micellar Weight | 18,500 g/mol | [4][6] |

| Net Charge (pH 2-12) | 0 | [1](2) |

Classification: Mild vs. Harsh Detergent

This compound is unequivocally classified as a mild detergent . This classification is based on a substantial body of evidence demonstrating its utility in applications where the preservation of protein structure and function is paramount.

-

Non-Denaturing Properties: SB-12 is frequently used for the solubilization of membrane proteins in their native state.[4][6] Studies have shown that sulfobetaine-type agents can significantly increase the yield of protein extraction from microsomal membranes without inducing significant denaturation, as demonstrated with enzymes like creatine kinase.[7]

-

Zwitterionic Nature: As a zwitterionic surfactant, SB-12 possesses both a positive and a negative charge in its head group, resulting in a net neutral charge over a wide pH range.[1][8] This characteristic prevents it from binding to proteins through strong electrostatic interactions, which is a common mechanism of denaturation by ionic detergents.

-

Applications in Sensitive Systems: Its applications include the separation, solubilization, and purification of outer membrane proteins, use in cosmetics due to its non-irritating properties, and in the development of contact lens solutions.[3][8] In cell culture, it is used to reduce surface tension and cell-to-cell adhesion, facilitating uniform cell growth and passaging.[9] Furthermore, it can stabilize the structure of enzymes during storage and experimental procedures.[9]

Experimental Protocols for Assessing Detergent Mildness

To empirically determine the mildness of a detergent like SB-12, several biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.

Enzyme Activity Assay

This protocol assesses the effect of SB-12 on the catalytic activity of a model enzyme, such as lipase. A minimal loss of activity in the presence of the detergent is indicative of its mild nature.

Objective: To determine the percentage of remaining enzyme activity after incubation with this compound.

Materials:

-

Model Enzyme: Porcine Pancreatic Lipase (or other suitable enzyme)

-

Substrate: p-nitrophenyl laurate (pNPL)

-

Buffer: 100 mM TAPS, pH 9.0 (at 25°C)

-

This compound (SB-12) stock solution (e.g., 10% w/v in buffer)

-

Control Detergent (optional): Sodium Dodecyl Sulfate (SDS) as a harsh control, Tween-20 as a mild control.

-

Spectrophotometer

Procedure:

-

Enzyme Solution Preparation: Prepare a working solution of the enzyme in the assay buffer. The final concentration should be sufficient to yield a measurable rate of reaction.

-

Detergent Incubation:

-

In separate microcentrifuge tubes, mix the enzyme solution with varying concentrations of SB-12 (e.g., below, at, and above its CMC of 2-4 mM).

-

Prepare control samples: enzyme with buffer only (100% activity control), enzyme with SDS (harsh detergent control), and enzyme with Tween-20 (mild detergent control).

-

Incubate all samples for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

-

Enzyme Activity Measurement:

-

Equilibrate the spectrophotometer to the assay temperature (e.g., 37°C).

-

Prepare the reaction mixture in a cuvette by adding the assay buffer and the pNPL substrate.

-

Initiate the reaction by adding a small aliquot of the enzyme-detergent mixture to the cuvette.

-

Monitor the increase in absorbance at 410 nm over time, which corresponds to the production of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each condition from the linear portion of the absorbance vs. time plot.

-

Express the activity of the enzyme in the presence of the detergent as a percentage of the activity of the enzyme in buffer alone.

-

% Residual Activity = (V₀ with detergent / V₀ without detergent) x 100

-

Plot % Residual Activity against detergent concentration.

-

Protein Denaturation Assay (Turbidity Measurement)

This protocol provides a straightforward method to assess the ability of SB-12 to prevent heat-induced protein aggregation, a hallmark of its stabilizing and mild nature.

Objective: To quantify the inhibition of protein denaturation by SB-12 by measuring turbidity.

Materials:

-

Model Protein: Bovine Serum Albumin (BSA) or Hen Egg Lysozyme

-

Buffer: Phosphate Buffered Saline (PBS), pH 6.3

-

This compound (SB-12) solution

-

Positive Control: Aspirin (or other known anti-inflammatory drug)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Mixture Preparation:

-

Prepare reaction mixtures in microcentrifuge tubes containing the model protein solution in PBS.

-

Add varying concentrations of SB-12 to the protein solutions.

-

Prepare a control with only the protein solution and a positive control with the protein solution and a known inhibitor of denaturation.

-

-

Denaturation Induction:

-

Incubate the samples at a temperature known to induce denaturation (e.g., 70°C) for a specific time (e.g., 5-15 minutes).[10]

-

-

Turbidity Measurement:

-

After cooling the samples to room temperature, measure the absorbance (turbidity) at 660 nm.[10]

-

-

Data Analysis:

-

Calculate the percentage inhibition of denaturation using the formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

A higher percentage of inhibition indicates a greater stabilizing (mild) effect of the detergent.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of a protein. This protocol can be used to determine if SB-12 preserves the native secondary structure of a protein after solubilization.

Objective: To analyze the secondary structure of a protein in the presence of this compound.

Materials:

-

Purified protein of interest (e.g., a membrane protein or a soluble protein)

-

Buffer: A CD-compatible buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

-

This compound (SB-12)

-

CD Spectropolarimeter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the protein in the CD-compatible buffer.

-

Prepare a stock solution of SB-12 in the same buffer.

-

Prepare the final sample by mixing the protein and SB-12 to the desired final concentrations. The final protein concentration is typically in the range of 0.1-0.5 mg/mL. The SB-12 concentration should be above its CMC.

-

Prepare a buffer blank containing only the buffer and SB-12 at the same concentration as the sample.

-

-

CD Spectra Acquisition:

-

Set the parameters on the CD spectropolarimeter. Typical settings for far-UV CD are:

-

Wavelength range: 190-260 nm

-

Bandwidth: 1.0 nm

-

Scan speed: 50 nm/min

-

Data pitch: 0.5 nm

-

Accumulations: 3-5 scans

-

-

Record the CD spectrum of the buffer blank first.

-

Record the CD spectrum of the protein-SB-12 sample.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the resulting spectrum for characteristic secondary structure features (e.g., minima at ~208 and ~222 nm for α-helices, minimum at ~218 nm for β-sheets).

-

Compare the spectrum of the protein in SB-12 to the spectrum of the native protein (if available) or to reference spectra to assess the preservation of the secondary structure.

-

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes in research. The following are Graphviz diagrams illustrating a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow for Assessing Detergent Mildness

Signaling Pathway: Beta-Adrenergic Receptor

G-protein coupled receptors (GPCRs), such as the beta-adrenergic receptor, are a major class of membrane proteins that are frequently studied using mild zwitterionic detergents like SB-12 for their solubilization and purification.[11][12]

Conclusion

The comprehensive analysis of its physicochemical properties and its extensive use in sensitive biological applications firmly establishes this compound as a mild detergent. Its zwitterionic nature and demonstrated ability to preserve the native state of proteins, particularly membrane proteins, make it an invaluable tool for researchers in drug development and fundamental life sciences. The experimental protocols provided in this guide offer a framework for the empirical validation of its mildness and for the selection of optimal conditions for specific research needs. The continued use of SB-12 is expected to facilitate further advancements in the structural and functional characterization of challenging protein targets.

References

- 1. researchgate.net [researchgate.net]

- 2. SB12 › Zwitterionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Sulfobetaine-12 in Membrane Protein Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of membrane proteins, crucial targets for drug discovery and fundamental biological research, has long been hampered by the challenge of extracting these proteins from their native lipid environment while maintaining their structural and functional integrity. The choice of detergent is paramount in this process, and zwitterionic detergents, in particular, have gained favor for their ability to solubilize membrane proteins effectively while often being milder than their ionic counterparts. Among these, Sulfobetaine-12 (SB-12), also known as Zwittergent 3-12, is emerging as a powerful tool for the separation, solubilization, and purification of membrane proteins.[1] This in-depth technical guide explores the initial investigations into SB-12 for membrane protein studies, providing researchers with the necessary data, protocols, and logical frameworks to incorporate this promising detergent into their workflows.

Physicochemical Properties of this compound

A thorough understanding of a detergent's physical and chemical characteristics is essential for its effective application in membrane protein research. This compound is a zwitterionic surfactant that maintains its dual-charge character over a broad pH range, a property that is advantageous for various purification techniques.[2] The key quantitative properties of SB-12 are summarized in the table below, alongside other commonly used detergents for comparison.

| Property | This compound (SB-12) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | Lauryldimethylamine-N-oxide (LDAO) |

| Synonyms | Zwittergent 3-12, SB3-12 | DDM | MNG-3 | DDAO |

| Type | Zwitterionic | Non-ionic | Non-ionic | Zwitterionic |

| Molecular Weight ( g/mol ) | 335.5 | 510.6 | 1053.3 | 229.4 |

| Critical Micelle Concentration (CMC) (mM) | 2 - 4[3] | 0.17 | 0.01 | 1-2 |

| Aggregation Number | 55[3] | 140 | 110 | 75 |

| Micellar Weight (kDa) | 18.5[3] | 71.5 | 115.8 | 17.2 |

Experimental Protocols: A Framework for Utilizing this compound

While specific protocols are always protein-dependent, the following sections provide a detailed framework for detergent screening and a general protocol for membrane protein solubilization that can be adapted for the use of this compound.

Detergent Screening Workflow

The selection of an optimal detergent is a critical first step in any membrane protein purification project. The following workflow outlines a systematic approach to screening various detergents, including SB-12, to identify the best candidate for your protein of interest.

Caption: A logical workflow for screening and selecting the optimal detergent for membrane protein solubilization.

General Protocol for Membrane Protein Solubilization with this compound

This protocol is adapted from established methods for membrane protein extraction and can be optimized for your specific protein of interest. A similar protocol has been successfully used for the isolation of outer membrane proteins with the related Zwittergent 3-14 detergent.[4]

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol (or other additives as required)

-

This compound (SB-12) stock solution (e.g., 10% w/v in water)

-

Protease inhibitor cocktail

-

Ultracentrifuge and appropriate tubes

-

End-over-end rotator or magnetic stirrer

-

Bradford or BCA protein assay reagents

Methodology:

-

Membrane Preparation:

-

Thaw a pellet of isolated cell membranes on ice.

-

Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Add protease inhibitor cocktail to the manufacturer's recommended concentration.

-

-

Solubilization:

-

Add SB-12 stock solution to the membrane suspension to achieve the desired final concentration (typically starting at 1-2% w/v).

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., using an end-over-end rotator).

-

-

Clarification:

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material and aggregated proteins.

-

-

Analysis of Solubilized Fraction:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

Analyze the solubilized proteins by SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein.

-

-

Downstream Purification:

-

The clarified supernatant is now ready for downstream purification steps such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is crucial to include a concentration of SB-12 above its CMC (e.g., 0.1% w/v) in all subsequent buffers to maintain protein solubility.

-

Case Studies and Applications of this compound

Initial investigations have demonstrated the utility of SB-12 in solubilizing and purifying a range of membrane proteins.

-

Photosystem Particles: SB-12 has been successfully used in the solubilization and characterization of photosystem particles, indicating its utility for large, multi-subunit membrane protein complexes.[2]

-

ABC Transporters: In a comparative study, Zwittergent 3-12 was shown to be effective in preserving the integrity of the ABC transporter ModBC, outperforming DDM in this specific case.[5][6]

-

Cadherin-11: SB-12 was among the detergents capable of solubilizing cadherin-11 from the cell membrane, allowing for subsequent immunoprecipitation and analysis of protein-protein interactions.[7]

Visualizing the Solubilization Process

The fundamental process of membrane protein solubilization by detergents can be visualized as a stepwise integration of detergent monomers into the lipid bilayer, leading to the formation of mixed micelles containing the protein of interest.

Caption: The process of membrane protein solubilization by detergents like this compound.

Conclusion and Future Outlook

This compound presents a valuable addition to the toolkit of researchers working with membrane proteins. Its zwitterionic nature and favorable physicochemical properties make it an effective solubilizing agent for a variety of challenging protein targets. The experimental frameworks provided in this guide offer a starting point for the successful application of SB-12 in the laboratory.

While initial studies are promising, further quantitative and comparative investigations are needed to fully delineate the advantages and limitations of SB-12 compared to other widely used detergents across a broader range of membrane protein classes. As the field of structural biology continues to push the boundaries of what is possible, the development and characterization of novel detergents like this compound will be instrumental in unlocking the secrets of these vital cellular components.

References

- 1. This compound (SB-12) | CAS 14933-08-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 2. SB12 › Zwitterionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 3. Sulfobetaine 3-12 (SB 3-12) [gbiosciences.com]

- 4. Isolation of Outer Membrane Protein With Zwittergent 3-14 - Hancock Lab [cmdr.ubc.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB-12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a zwitterionic surfactant commonly known by the trade name Zwittergent 3-12 or as SB-12, is a versatile detergent with wide-ranging applications in biochemical and biomedical research. Its unique amphipathic nature, characterized by a hydrophobic dodecyl tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion, confers upon it the properties of both ionic and non-ionic detergents. This structure results in a net neutral charge over a broad pH range, making it particularly effective in solubilizing and stabilizing membrane proteins while preserving their native conformation and activity. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of SB-12, with a focus on its utility in membrane protein research.

Physicochemical Properties

The efficacy of SB-12 as a detergent is rooted in its distinct physicochemical properties. These parameters are crucial for designing experiments involving membrane protein extraction, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₇NO₃S | [1] |

| Molecular Weight | 335.55 g/mol | [1] |

| Appearance | White crystalline powder | |

| Critical Micelle Concentration (CMC) | 2-4 mM in water | |

| Aggregation Number (Nagg) | 55 | |

| Micellar Molecular Weight | ~18,500 Da | |

| Solubility | Soluble in water | |

| Net Charge (pH 2-12) | 0 | [2] |

Synthesis of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

The synthesis of sulfobetaines, including SB-12, is typically achieved through the quaternization of a tertiary amine with a suitable sulfonating agent. The most common and direct method involves the reaction of N,N-dimethyldodecylamine with 1,3-propanesultone.

Reaction Scheme

Synthetic pathway for SB-12.

Experimental Protocol: Synthesis of SB-12

This protocol describes a general laboratory-scale synthesis of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.

Materials:

-

N,N-dimethyldodecylamine

-

1,3-propanesultone

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a magnetic stirrer

-

Condenser (optional, for longer reaction times)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve N,N-dimethyldodecylamine in anhydrous ethanol.

-

Slowly add a slight molar excess of 1,3-propanesultone to the stirred solution at room temperature. Caution: 1,3-propanesultone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The product will begin to precipitate as a white solid.

-

Upon completion of the reaction (as monitored by thin-layer chromatography), cool the flask in an ice bath for at least one hour to maximize precipitation.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in a vacuum oven at a temperature not exceeding 60°C.

Purification by Recrystallization

For higher purity, the synthesized SB-12 can be further purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of ethanol and water.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Application in Membrane Protein Research: A Workflow for GPCR Solubilization

Zwitterionic detergents like SB-12 are invaluable tools for the study of membrane proteins, particularly G-protein coupled receptors (GPCRs), which are major drug targets. The ability of SB-12 to gently extract these proteins from the lipid bilayer while preserving their structure and function is critical for downstream applications such as structural biology and drug screening.

The following diagram illustrates a general workflow for the solubilization and extraction of a GPCR from a cell membrane using a zwitterionic detergent like SB-12.

GPCR extraction workflow.

Experimental Protocol: Solubilization of a GPCR using SB-12

This protocol provides a general guideline for the solubilization of a GPCR from isolated cell membranes. The optimal concentration of SB-12 and other buffer components should be determined empirically for each specific GPCR.

Materials:

-

Isolated cell membranes containing the GPCR of interest

-

Solubilization Buffer:

-

20 mM HEPES, pH 7.5

-

150 mM NaCl

-

1-2% (w/v) N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB-12)

-

Protease inhibitor cocktail

-

-

Dounce homogenizer

-

Ultracentrifuge and appropriate tubes

-

Microcentrifuge tubes

Procedure:

-

Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer. The protein concentration should be adjusted to approximately 5-10 mg/mL.

-

Gently homogenize the suspension using a Dounce homogenizer to ensure even dispersion of the membranes.

-

Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of the membrane proteins.

-

Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material, including non-solubilized membrane fragments and cytoskeletal components.

-

Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.

-

The solubilized GPCR is now ready for downstream purification techniques, such as affinity chromatography, followed by characterization and functional assays.

Conclusion

N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB-12) is a powerful and versatile zwitterionic detergent that has become an indispensable tool in modern biochemistry and drug discovery. Its ability to gently and effectively solubilize membrane proteins while maintaining their structural and functional integrity makes it particularly well-suited for the study of challenging targets like GPCRs. The detailed understanding of its synthesis and physicochemical properties, as outlined in this guide, will enable researchers to effectively utilize SB-12 in their experimental workflows to advance our understanding of complex biological systems.

References

Methodological & Application

Protocol for solubilizing membrane proteins using Sulfobetaine-12.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of membrane proteins using the zwitterionic detergent Sulfobetaine-12 (SB-12). This document outlines the properties of SB-12, procedures for optimizing solubilization, a step-by-step experimental protocol, and an example of a relevant signaling pathway involving membrane proteins.

Introduction to this compound

This compound (also known as SB-12 or Zwittergent 3-12) is a non-denaturing zwitterionic detergent widely used for the extraction and solubilization of membrane proteins.[1] Its zwitterionic nature, possessing both a positive and a negative charge in its hydrophilic head group, allows it to effectively disrupt membrane bilayers while often preserving the native structure and function of the solubilized proteins. SB-12 is particularly useful for the separation, purification, and solubilization of outer membrane proteins.

Properties of this compound

A clear understanding of the physicochemical properties of SB-12 is crucial for designing effective solubilization protocols.

| Property | Value | Reference |

| Molecular Weight | 335.5 g/mol | |

| Critical Micelle Concentration (CMC) | 2-4 mM in aqueous solution | |

| Aggregation Number | ~55 | |

| Micelle Molecular Weight | ~18,500 Da | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

General Principles of Membrane Protein Solubilization

The primary goal of membrane protein solubilization is to extract the protein of interest from the lipid bilayer in a stable and functionally active state. This is achieved by replacing the native lipid environment with detergent micelles. The process involves the binding of detergent monomers to the hydrophobic transmembrane domains of the protein, leading to the formation of protein-detergent complexes that are soluble in aqueous buffers.

The concentration of the detergent is a critical parameter. It must be above its Critical Micelle Concentration (CMC) to form micelles that can encapsulate the membrane protein. However, excessively high concentrations can lead to protein denaturation and loss of activity. Therefore, optimization of the detergent concentration is essential for each specific membrane protein.

Quantitative Data on Solubilization Efficiency

While direct comparative studies for a single membrane protein are limited in publicly available literature, some studies provide quantitative insights into the effectiveness of sulfobetaine-type detergents.

| Application | Detergent | Concentration | Solubilization Yield/Efficiency | Source |

| Microsomal membrane proteins | Sulfobetaine-type detergents | Not specified | Up to 100% increase in protein extraction yield | [2] |

| Rat liver nuclei proteins (nonhistone) | This compound | 1% (w/v) | ~70% of total proteins | [3] |

| Rat liver nuclei proteins (nonhistone) | CHAPS | 1% (w/v) | ~47% of total proteins | [3] |

Experimental Protocols

I. Optimization of Solubilization Conditions

Prior to large-scale protein extraction, it is crucial to determine the optimal conditions for solubilizing the target membrane protein. This typically involves a small-scale screening of various parameters.

Key Parameters to Optimize:

-

SB-12 Concentration: Test a range of concentrations above the CMC (e.g., 0.1% to 2% w/v).

-

Protein Concentration: The ratio of detergent to protein is critical. A typical starting point is a detergent-to-protein ratio of 10:1 (w/w).

-

Buffer Composition: Vary pH and ionic strength (salt concentration) to assess their impact on solubilization efficiency and protein stability.

-

Temperature: Perform solubilization at a controlled temperature, typically 4°C, to minimize proteolysis and denaturation.

-

Incubation Time: Test different incubation times (e.g., 30 minutes to 4 hours) to find the optimal duration for extraction.

II. Detailed Protocol for Membrane Protein Solubilization using SB-12

This protocol provides a general workflow for the extraction and solubilization of a target membrane protein from cultured cells.

Materials:

-

Cell pellet containing the membrane protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

-

Solubilization Buffer (Lysis Buffer containing the optimized concentration of SB-12)

-

Dounce homogenizer or sonicator

-

Microcentrifuge

-

Ultracentrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Disrupt the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

-

Membrane Fractionation:

-

Transfer the supernatant to an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant containing the cytosolic proteins.

-

-

Membrane Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer containing the optimized concentration of SB-12.

-

Incubate the mixture at the optimized temperature (e.g., 4°C) with gentle agitation for the optimized duration (e.g., 1-2 hours).

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis of Solubilized Protein:

-

Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

-

Analyze the solubilized proteins by SDS-PAGE and Western blotting to confirm the presence of the target protein.

-

Perform a functional assay to assess the activity of the solubilized protein.

-

Visualizations

Experimental Workflow for Membrane Protein Solubilization

Caption: Workflow for membrane protein extraction and solubilization.

Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. The Epidermal Growth Factor Receptor is a transmembrane protein that requires solubilization for in-vitro studies.

Caption: Simplified EGFR signaling pathway.

References

Application Notes: The Role of Sulfobetaine-12 in High-Resolution Two-Dimensional Gel Electrophoresis

Introduction

Two-dimensional gel electrophoresis (2D-GE) is a powerful technique in proteomics for the separation of complex protein mixtures from cells, tissues, and other biological samples.[1] This method separates proteins based on two independent properties: isoelectric point (pI) in the first dimension (isoelectric focusing, IEF) and molecular weight in the second dimension (SDS-polyacrylamide gel electrophoresis, SDS-PAGE).[1] A critical step for successful 2D-GE is the complete solubilization and denaturation of proteins in the sample preparation stage.[1] Incomplete solubilization can lead to protein loss, aggregation, and streaking in the 2D gel, compromising the accuracy and reproducibility of the results.

Sulfobetaine-12: A Zwitterionic Detergent for Enhanced Protein Solubilization

This compound (SB-12), also known as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate or Zwittergent 3-12, is a zwitterionic detergent increasingly utilized in 2D-GE sample preparation.[2][3] Zwitterionic detergents possess both a positive and a negative charge, allowing them to effectively disrupt protein-protein interactions without altering the native charge of the protein.[4] This property is crucial for the first dimension of 2D-GE, where proteins are separated based on their intrinsic isoelectric point.[4]

The key advantages of using this compound in 2D-GE include:

-

Effective Solubilization: SB-12 is particularly effective at solubilizing a wide range of proteins, including challenging hydrophobic and membrane proteins, which are often underrepresented in proteomic studies using traditional detergents.

-

Maintenance of Native Charge: As a zwitterionic detergent, SB-12 does not bind to proteins in a charge-altering manner, ensuring that their migration during IEF is solely dependent on their pI.[2]

-

Compatibility with Chaotropes: SB-12 works synergistically with chaotropic agents like urea and thiourea to enhance protein denaturation and solubilization. The combination of urea and thiourea is a more potent denaturant than urea alone.[5]

-

Broad pH Stability: Sulfobetaines maintain their zwitterionic characteristics over a wide pH range, making them suitable for use with various IEF pH gradients.[2]

Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₇NO₃S | [2] |

| Molecular Weight | 335.5 g/mol | [2][6][7][8] |

| Critical Micelle Concentration (CMC) | 2-4 mM (in water, 20-25°C) | [2][8][9] |

| Aggregation Number | 55 | [8][9] |

| Average Micellar Weight | 18,500 | [8][9] |

| Appearance | White powder | [2] |

| Solubility | Water soluble | [8] |

Experimental Protocols

The following is a generalized protocol for the solubilization of protein samples for 2D-GE using a this compound-containing buffer. Optimal conditions, including the concentrations of detergents and chaotropes, may need to be determined empirically for specific sample types.[1]

1. Sample Solubilization

-

Lysis/Solubilization Buffer Preparation:

-

7 M Urea

-

2 M Thiourea

-

2-4% (w/v) CHAPS

-

1-2% (w/v) this compound

-

1% (w/v) Dithiothreitol (DTT) or 5 mM Tributylphosphine (TBP)

-

0.5-2% (v/v) Carrier Ampholytes (matching the pH range of the IPG strip)

-

Protease and phosphatase inhibitor cocktails (added fresh)

-

-

Protein Extraction:

-

Homogenize the cell or tissue sample in the prepared lysis/solubilization buffer.

-

Incubate the mixture on a rocking platform for 1-2 hours at room temperature to facilitate protein solubilization.[10]

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet any insoluble material.[10]

-

Carefully collect the supernatant containing the solubilized proteins.[10]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a 2D-compatible protein assay, such as the Bradford assay, with appropriate dilutions to minimize interference from buffer components.[10]

-

2. First Dimension: Isoelectric Focusing (IEF)

-

IPG Strip Rehydration:

-

Dilute the protein sample to the desired concentration in a rehydration buffer (typically the lysis/solubilization buffer with a lower detergent concentration and added bromophenol blue).